

# A Guide to Inter-Laboratory Comparison of <sup>14</sup>C Measurement Protocols

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For researchers, scientists, and drug development professionals relying on precise Carbon-14 (<sup>14</sup>C) measurements, understanding the comparability of results between different laboratories is paramount. This guide provides an objective comparison of the two primary <sup>14</sup>C measurement techniques, Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC), supported by data from major international inter-laboratory comparison studies. Detailed experimental protocols and a visual representation of the inter-comparison workflow are included to ensure clarity and reproducibility.

# Data Presentation: Performance in International Inter-Laboratory Comparisons

The accuracy and precision of <sup>14</sup>C measurements are rigorously assessed through international inter-laboratory comparison (ILC) studies. These studies, such as the Fifth International Radiocarbon Intercomparison (VIRI), the Sixth International Radiocarbon Intercomparison (SIRI), and the Glasgow International Radiocarbon Intercomparison (GIRI), distribute homogenized sample materials to participating laboratories worldwide and compare the reported results against consensus values.[1][2][3]

Below are summary tables of results from these key studies, showcasing the performance of laboratories using both AMS and LSC techniques. The data is typically reported in terms of Fraction Modern (F<sup>14</sup>C), percent Modern Carbon (pMC), or as a conventional radiocarbon age (BP). For clarity, this guide will present a selection of consensus values and the spread of laboratory results.



Table 1: Selected Consensus Values from the Fifth International Radiocarbon Intercomparison (VIRI)[4]

Sample ID	Sample Type	Consensus Value (pMC)	Standard Deviation (pMC)
VIRI-A	Barley Mash	109.2	2.73
VIRI-C	Barley Mash	110.6	2.48

Table 2: Selected Consensus Values for Non-Background Samples from the Sixth International Radiocarbon Intercomparison (SIRI)[5]

Sample ID	Sample Type	Consensus Value (BP)	Standard Error
SIRI-E	Younger Dryas Wood	10,827	-
SIRI-I	Wood	9987	-
SIRI-D	Modern	103.96 (pMC)	0.1

Table 3: Dendro-Dated Wood Sample Summary from the Glasgow International Radiocarbon Intercomparison (GIRI)[6]

Sample ID	Dendro Date (cal AD/BC)	Number of Rings
GIRI-H (HB)	To be provided in final report	1
GIRI-L (LB)	To be provided in final report	1
GIRI-Q	To be provided in final report	1
-	To be provided in final report	2
-	To be provided in final report	10
-	To be provided in final report	20



Note: The full GIRI report with final consensus values is pending publication. The table reflects the sample design.

## **Experimental Protocols**

The following sections detail the generalized methodologies for the two primary <sup>14</sup>C measurement techniques employed in inter-laboratory comparisons.

#### **Accelerator Mass Spectrometry (AMS) Protocol**

AMS is a high-sensitivity technique that directly counts the number of <sup>14</sup>C atoms in a sample.[7] [8]

- 1. Sample Pretreatment: The initial and most critical step is the removal of any contaminating carbon. A standard method for many organic materials is the Acid-Base-Acid (ABA) wash.
- Acid Wash: The sample is treated with dilute hydrochloric acid (HCl) to remove any contaminating carbonates.
- Alkali Wash: A subsequent wash with a dilute alkali solution, such as sodium hydroxide (NaOH), removes humic and fulvic acids.
- Final Acid Wash: A final rinse with dilute HCl neutralizes any remaining alkali and removes atmospheric CO<sub>2</sub> that may have been absorbed.
- Washing and Drying: Between each step, the sample is thoroughly rinsed with deionized water until neutral pH is achieved. The cleaned sample is then dried.
- 2. Combustion: The pretreated sample is combusted to convert the carbon into carbon dioxide (CO<sub>2</sub>).
- The sample is sealed in a quartz tube with an oxidant, typically copper(II) oxide (CuO), and heated to approximately 900°C.
- 3. Graphitization: The purified  $CO_2$  is then reduced to elemental carbon in the form of graphite, which is the target material for the AMS instrument.



- The CO<sub>2</sub> is reacted with hydrogen gas in the presence of a metal catalyst (commonly iron or cobalt) at elevated temperatures (around 600°C).
- The resulting graphite is pressed into a target holder for insertion into the AMS ion source.
- 4. AMS Measurement:
- The graphite target is bombarded with a beam of cesium ions, which sputters carbon atoms and creates negative ions.
- These ions are accelerated to high energies within a tandem accelerator.
- In the accelerator, the ions pass through a "stripper" (a thin foil or gas), which removes electrons and destroys molecular isobars (e.g., <sup>13</sup>CH<sup>-</sup>) that have the same mass as <sup>14</sup>C.
- Magnets then separate the beam of ions based on their mass-to-charge ratio, allowing for the specific counting of <sup>14</sup>C, <sup>13</sup>C, and <sup>12</sup>C isotopes.[7] The ratio of these isotopes is used to calculate the <sup>14</sup>C concentration.

### **Liquid Scintillation Counting (LSC) Protocol**

LSC measures the beta particles emitted from the radioactive decay of <sup>14</sup>C.

- 1. Sample Pretreatment: Similar to AMS, a rigorous pretreatment protocol (e.g., ABA wash) is essential to remove contaminants.
- 2. Conversion to Benzene or CO<sub>2</sub> Absorption: The carbon in the pretreated sample is converted into a form suitable for mixing with a scintillation cocktail.
- Benzene Synthesis: This is a common method for high-precision LSC. The sample is combusted to CO<sub>2</sub>, which is then converted to acetylene (C<sub>2</sub>H<sub>2</sub>) and finally trimerized to benzene (C<sub>6</sub>H<sub>6</sub>).[9]
- CO<sub>2</sub> Absorption: A simpler method involves trapping the CO<sub>2</sub> from combustion in a suitable absorbent that is then mixed with a scintillation cocktail.[10]
- 3. Scintillation Cocktail and Counting:



- The prepared benzene or CO<sub>2</sub> absorbent is mixed with a scintillation cocktail in a vial. The
  cocktail contains fluors that emit light when they interact with the beta particles from <sup>14</sup>C
  decay.
- The vial is placed in a liquid scintillation counter, which uses photomultiplier tubes to detect
  the light flashes (scintillations). The rate of these flashes is proportional to the amount of <sup>14</sup>C
  in the sample.[11][12]

## **Mandatory Visualization**

The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of <sup>14</sup>C measurement protocols.

Workflow of a typical <sup>14</sup>C inter-laboratory comparison study. Comparison of AMS and LSC measurement pathways.

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